molecular formula C12H7FN4O B13941848 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine CAS No. 1022091-55-9

5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine

Cat. No.: B13941848
CAS No.: 1022091-55-9
M. Wt: 242.21 g/mol
InChI Key: NMRPMMZTYJMFSS-UHFFFAOYSA-N
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Description

5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine is a heterocyclic compound that incorporates both oxadiazole and pyrimidine rings. The presence of the fluorophenyl group enhances its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The pyrimidine ring can be introduced through subsequent reactions involving suitable pyrimidine precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine is unique due to the combination of the oxadiazole and pyrimidine rings with a fluorophenyl group. This structure enhances its chemical stability, biological activity, and potential for various applications .

Properties

CAS No.

1022091-55-9

Molecular Formula

C12H7FN4O

Molecular Weight

242.21 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-pyrimidin-5-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H7FN4O/c13-10-3-1-2-8(4-10)11-16-17-12(18-11)9-5-14-7-15-6-9/h1-7H

InChI Key

NMRPMMZTYJMFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CN=CN=C3

Origin of Product

United States

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